molecular formula C16H16N4OS B4071557 4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine

4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine

Cat. No.: B4071557
M. Wt: 312.4 g/mol
InChI Key: DAXBPHPCVTTZKX-UHFFFAOYSA-N
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Description

4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including an ethylsulfanyl group and a methoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyridine ring and other substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The ethylsulfanyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-Methylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
  • 4-[5-Ethylsulfanyl-4-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]pyridine
  • 4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]benzene

Uniqueness

4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine is unique due to its specific combination of functional groups and structural features. The presence of both the triazole and pyridine rings, along with the ethylsulfanyl and methoxyphenyl groups, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-3-22-16-19-18-15(12-8-10-17-11-9-12)20(16)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXBPHPCVTTZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
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4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
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4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
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4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
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4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine

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